

Technical Whitepaper: Characterization and Application of Primaquine-d3 Diphosphate

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Compound of Interest

Compound Name: Primaquine-d3 Diphosphate

CAS No.: 1318852-20-8

Cat. No.: B584291

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Executive Summary

This technical guide characterizes **Primaquine-d3 Diphosphate**, a stable isotope-labeled analog of the 8-aminoquinoline antimalarial drug, Primaquine. While the parent compound is a critical therapeutic for Plasmodium vivax relapse prevention, the deuterated form (d3) serves a distinct, non-therapeutic role: it is the Gold Standard Internal Standard (IS) for quantitative bioanalysis.

This document details the physicochemical properties that dictate its handling and outlines a self-validating LC-MS/MS workflow for its application in pharmacokinetic (PK) studies.

Part 1: Chemical Identity & Isotopic Architecture

Structural Composition

Primaquine-d3 Diphosphate is chemically distinct from its parent due to the substitution of three hydrogen atoms with deuterium (

), typically on the methoxy group at the C-6 position of the quinoline ring. This modification increases the molecular weight by 3 Daltons while retaining the chromatographic behavior of

the parent molecule—a critical requirement for correcting matrix effects in mass spectrometry.

- Chemical Name:

-[6-(trideuteromethoxy)quinolin-8-yl]pentane-1,4-diamine diphosphate

- Isotopic Label: 6-Methoxy-

(-OCD

)

- Salt Form: Diphosphate (2 moles of phosphoric acid per mole of base). The salt form is selected to stabilize the oxidation-prone terminal amine and enhance aqueous solubility.

Stoichiometry and Molecular Weight

Researchers must account for the salt correction factor (SCF) when preparing stock solutions. The diphosphate moiety adds significant mass compared to the free base.

Component	Formula	Molecular Weight (g/mol)
Primaquine-d3 (Free Base)		262.37
Primaquine-d3 Diphosphate		458.35

“

Critical Calculation: To prepare a 1.0 mg/mL stock of the active moiety (Free Base), weigh 1.75 mg of the Diphosphate salt (

).

Part 2: Physical & Physicochemical Properties[1]

The physical behavior of **Primaquine-d3 Diphosphate** mirrors the parent compound, with specific nuances regarding stability.

Physical Characteristics Table

Property	Specification	Application Insight
Appearance	Orange to Red crystalline powder	Color intensity can indicate oxidation; dark brown/black suggests degradation.
Solubility	Water: >50 mg/mL Methanol: Soluble DMSO: Soluble	High aqueous solubility allows for direct dissolution in mobile phase compatible solvents.
Hygroscopicity	Moderate	Weighing must be performed rapidly; store desiccated.
Melting Point	197–205°C (Decomposes)	Distinct sharp melting point indicates high purity.
pKa (Base)	pKa1: ~3.2 (Quinoline N) pKa2: ~10.4 (Aliphatic amine)	Requires basic pH for liquid-liquid extraction (LLE) or acidic pH for LC retention.

Stability Profile (The "Amber Rule")

8-aminoquinolines are notoriously photosensitive and prone to oxidative deamination.

- **Light Sensitivity:** Exposure to UV/visible light accelerates the formation of quinone-imine byproducts. Protocol: All handling must occur under yellow light or in amber glassware.
- **Solution Stability:** Stock solutions in water/methanol are stable for 1 month at -20°C but degrade within 24 hours at room temperature if exposed to light.

Part 3: Analytical Application (LC-MS/MS)

The primary utility of Primaquine-d3 is as an Internal Standard (IS) in LC-MS/MS assays. Because deuterium isotopes exhibit negligible chromatographic isotope effects compared to the parent, Primaquine-d3 co-elutes with Primaquine. This allows it to experience the exact same ionization suppression or enhancement from the biological matrix, providing perfect compensation during quantification.

Self-Validating Experimental Protocol

Objective: Quantify Primaquine in human plasma using Primaquine-d3 as the IS.

Step 1: Stock Preparation

- Dissolve 1.75 mg **Primaquine-d3 Diphosphate** in 10 mL water (Yield: 100 µg/mL Free Base).
- Dilute to a working IS concentration of 50 ng/mL in 50% Methanol.

Step 2: Sample Extraction (Protein Precipitation)

- Causality: Protein precipitation (PPT) is chosen over LLE for high throughput, relying on the d3-IS to correct for the "dirtier" extract.
- Protocol:
 - Aliquot 50 µL Plasma.
 - Add 10 µL Primaquine-d3 Working Solution.
 - Add 200 µL Acetonitrile (with 0.1% Formic Acid to ensure protonation).
 - Vortex (1 min) -> Centrifuge (10,000 x g, 5 min).
 - Inject Supernatant.

Step 3: LC-MS/MS Parameters

- Ionization: ESI Positive Mode (Protonated molecular ion).
- Mobile Phase: 10mM Ammonium Formate (pH 3.5) / Acetonitrile.[1] Acidic pH ensures the aliphatic amine is protonated for sensitivity.

Step 4: MRM Transitions (The "Fingerprint") Using Multiple Reaction Monitoring (MRM), specific mass transitions ensure selectivity.

Analyte	Precursor Ion ()	Product Ion ()	Loss Identity
Primaquine	260.2	175.1	Loss of side chain (isopentyl-diamine)
Primaquine-d3	263.2	178.1	Loss of side chain (Retains on ring)

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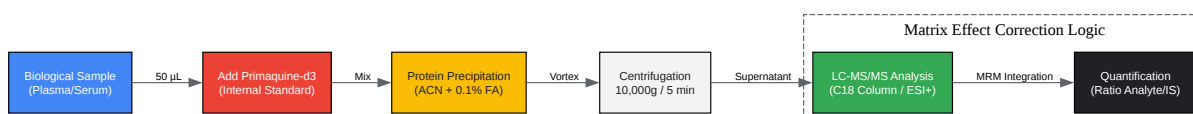
Note: Some methods monitor the side chain fragment (

86 for d3). However, the ring fragment (

178) is preferred because the deuterium label is located on the quinoline ring, ensuring the fragment monitored actually contains the label.

Bioanalytical Workflow Diagram

The following diagram illustrates the critical path for bioanalysis, highlighting the point of IS addition which is crucial for error correction.



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Figure 1: Step-by-step bioanalytical workflow. The addition of Primaquine-d3 prior to precipitation ensures that any analyte loss during centrifugation or ionization suppression in the source is mathematically cancelled out by the IS.

Part 4: Synthesis & Preparation Logic

While commercial procurement is standard, understanding the synthesis validates the isotopic purity.

- Precursor: The synthesis typically begins with a demethylated precursor, 6-hydroxy-8-aminoquinoline.
- Labeling Step: A nucleophilic substitution is performed using Iodomethane-d3 () or deuterated dimethyl sulfate. This selectively methylates the hydroxyl group at position 6.
- Side Chain Attachment: The resulting 6-methoxy-d3-quinoline intermediate is coupled with a phthalimido-pentyl bromide derivative, followed by hydrazine deprotection to yield the primary amine.
- Salt Formation: The base is reacted with phosphoric acid to crystallize the stable diphosphate salt.

Quality Control Check: High-resolution mass spectrometry (HRMS) must confirm isotopic purity is >99% to prevent "cross-talk" (unlabeled d0 contributing to the analyte signal).

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